N4,N4,N6-trimethylpyrimidine-4,6-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4-N,4-N,6-N-trimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H12N4/c1-8-6-4-7(11(2)3)10-5-9-6/h4-5H,1-3H3,(H,8,9,10) |
InChI Key |
NHAURMKXZLKLPE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=N1)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N4,n4,n6 Trimethylpyrimidine 4,6 Diamine
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of N4,N4,N6-trimethylpyrimidine-4,6-diamine identifies the pyrimidine (B1678525) core and the exocyclic amine groups as key fragments. The most logical disconnection points are the C4-N and C6-N bonds. This approach suggests that the primary precursors would be a pyrimidine ring activated with leaving groups at the 4 and 6 positions, and the corresponding amine nucleophiles.
The most common and readily available precursor for this synthesis is 4,6-dichloropyrimidine (B16783) . The nitrogen substituents can be introduced sequentially using dimethylamine (B145610) and methylamine (B109427) . The order of introduction can be manipulated by controlling reaction conditions, as the substitution of the first chlorine atom can deactivate the ring towards subsequent nucleophilic attack.
Key Precursors Identified:
4,6-Dichloropyrimidine
Dimethylamine
Methylamine
Conventional Synthetic Routes to Pyrimidine-4,6-diamines
Traditional methods for the synthesis of pyrimidine-4,6-diamines have been well-established, primarily relying on the inherent electrophilicity of the pyrimidine ring, particularly at the 2, 4, and 6 positions. wikipedia.orgstackexchange.com
Nucleophilic aromatic substitution (SNAr) is the most frequently employed method for synthesizing aminopyrimidines from halopyrimidine precursors. thieme-connect.com The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles on carbon atoms bearing a suitable leaving group, such as a halogen.
For the synthesis of this compound, 4,6-dichloropyrimidine serves as the ideal substrate. The reaction proceeds via a two-step sequential substitution. Typically, the first substitution with an amine deactivates the ring, making the second substitution require more forcing conditions, such as higher temperatures or prolonged reaction times. thieme-connect.com The regioselectivity of the substitution can be influenced by the nature of the amine and the reaction conditions. An N-nitroso group has been used as an activating group to facilitate these substitutions, allowing for a simple, one-pot synthesis of pyrimidine-4,6-diamines. thieme-connect.com
Table 1: Representative Conditions for SNAr on Dichloropyrimidines
| Precursor | Nucleophile | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| 4,6-Dichloropyrimidine | Amine 1 | Ethanol | Reflux, 3h | 4-amino-6-chloropyrimidine |
| 4-amino-6-chloropyrimidine | Amine 2 | N/A | Higher Temp/Pressure | 4,6-diaminopyrimidine |
This is an interactive table based on generalized findings for pyrimidine synthesis.
Amination reactions encompass a broader range of methods to introduce nitrogen-containing substituents onto the pyrimidine ring. While SNAr is a subset of this, other strategies include direct C-H amination. Although less common for generating the specific 4,6-disubstituted pattern from an unsubstituted pyrimidine, direct C-H amination represents a modern approach to forming C-N bonds, avoiding the pre-functionalization required for SNAr reactions. nih.govresearchgate.net
Recent advances have demonstrated site-selective C-H amination of pyrimidines, primarily at the C2 position, using specialized reagents and catalytic systems. nih.govacs.org These methods often involve the formation of pyrimidinyl iminium salt intermediates that can be converted into various amine products. researchgate.netacs.org While not directly applicable to the synthesis of the target compound from unsubstituted pyrimidine, these functionalization techniques are crucial in the broader context of pyrimidine chemistry.
Advanced Synthetic Approaches and Catalytic Methods
To overcome the limitations of conventional methods, such as harsh reaction conditions and limited regioselectivity, advanced catalytic approaches have been developed.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the synthesis of aryl and heteroaryl amines. rsc.orgresearchgate.net This methodology allows for the formation of C-N bonds under milder conditions than traditional SNAr reactions and often with higher yields and selectivity. thieme-connect.com
The reaction of 4,6-dichloropyrimidine with dimethylamine and methylamine can be achieved with high regioselectivity using a palladium catalyst and a suitable phosphine (B1218219) ligand. thieme-connect.commit.edu The choice of ligand is critical to the success of the transformation. This catalytic approach is particularly advantageous for introducing the second amino group, which is often challenging under thermal SNAr conditions. thieme-connect.com
Table 2: Example of Palladium-Catalyzed Amination
| Precursor | Amine | Catalyst | Ligand | Base | Solvent | Product |
|---|
This is an interactive table based on findings for palladium-catalyzed pyrimidine synthesis.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. eurekaselect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing side reactions. tandfonline.comresearchgate.net
The synthesis of pyrimidine derivatives, including amination reactions, can be significantly enhanced by microwave heating. tandfonline.com For the synthesis of this compound, the sequential SNAr reactions with dimethylamine and methylamine on 4,6-dichloropyrimidine can be performed efficiently in a microwave reactor. This rapid and efficient heating is suitable for combinatorial chemistry and the rapid generation of compound libraries. researchgate.netfoliamedica.bg
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Biginelli Reaction | Hours to days | Minutes tandfonline.com |
| SNAr Reactions | Prolonged heating (hours) thieme-connect.com | Rapid heating (minutes) researchgate.net |
| Yields | Moderate to good | Often improved (65-90% in some cases) tandfonline.com |
This is an interactive table based on generalized findings for pyrimidine synthesis.
Chemo- and Regioselective Synthesis Considerations in Pyrimidine Chemistry
The successful synthesis of this compound hinges on the principles of chemo- and regioselectivity in the nucleophilic aromatic substitution on the pyrimidine ring.
Regioselectivity: In 4,6-dichloropyrimidine, the C4 and C6 positions are electronically similar. However, the introduction of the first amine substituent at one of these positions can influence the reactivity of the remaining chlorine atom. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position in dichloropyrimidines. For 4,6-dichloropyrimidine, the initial substitution can occur at either position. However, the rate of the second substitution is often slower due to the electron-donating nature of the newly introduced amino group, which deactivates the ring towards further nucleophilic attack.
To achieve a high yield of the desired unsymmetrical product, it is crucial to control the reaction conditions to favor monosubstitution in the first step and then drive the reaction to completion with the second amine. This can be achieved by:
Stoichiometry: Using a controlled amount of the first amine (e.g., one equivalent) to minimize the formation of the symmetrically disubstituted byproduct.
Temperature Control: Conducting the first substitution at a lower temperature to increase selectivity and then increasing the temperature for the second substitution.
Chemoselectivity: This refers to the preferential reaction of one functional group in the presence of others. In the context of synthesizing this compound, the key is the selective reaction of the amine nucleophiles with the chloro-substituents on the pyrimidine ring. Given the high reactivity of the C-Cl bonds in dichloropyrimidines towards nucleophilic substitution, this is the predominant reaction pathway.
Purification and Isolation Techniques for this compound and its Intermediates
The purification of this compound and its intermediate, 6-chloro-N4,N4-dimethylpyrimidin-4-amine, is essential to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compounds and the nature of the impurities.
Purification of the Intermediate (6-Chloro-N4,N4-dimethylpyrimidin-4-amine):
After the first synthetic step, the reaction mixture will likely contain the desired monosubstituted product, unreacted 4,6-dichloropyrimidine, and potentially some symmetrically disubstituted byproduct (N4,N6-bis(dimethylamino)pyrimidine).
Extraction: An initial workup involving extraction can be used to separate the product from inorganic salts formed during the reaction.
Column Chromatography: This is a highly effective method for separating the intermediate from the starting material and the disubstituted byproduct. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) can be employed.
Crystallization: If the intermediate is a solid, recrystallization from an appropriate solvent can be an efficient purification technique.
Purification of the Final Product (this compound):
The final product will be in a reaction mixture containing excess methylamine and solvent.
Evaporation and Extraction: The excess volatile methylamine and solvent can be removed under reduced pressure. The residue can then be dissolved in an organic solvent and washed with water to remove any remaining salts.
Column Chromatography: Similar to the intermediate, column chromatography on silica gel is a standard method for purifying the final product. The polarity of the eluent would be adjusted to suit the more polar nature of the diamine compared to the chloro-amine intermediate.
Recrystallization: If the final product is a solid, recrystallization can be performed to achieve high purity. The choice of solvent is critical and would be determined experimentally.
The following table summarizes the common purification techniques.
| Compound | Purification Technique | Typical Solvents/Eluents |
| 6-Chloro-N4,N4-dimethylpyrimidin-4-amine | Column Chromatography | Hexane/Ethyl Acetate gradient |
| Recrystallization | Ethanol, Isopropanol | |
| This compound | Column Chromatography | Dichloromethane/Methanol gradient |
| Recrystallization | Ethyl acetate, Acetonitrile |
Spectroscopic and Analytical Characterization Techniques for N4,n4,n6 Trimethylpyrimidine 4,6 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of N4,N4,N6-trimethylpyrimidine-4,6-diamine by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrimidine (B1678525) ring, the N-methyl groups, and the N-dimethyl group would each produce unique resonances. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts would indicate their electronic environment. Splitting patterns (multiplicity) would reveal neighboring protons.
¹³C NMR Spectroscopy: A carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. This would help to confirm the carbon skeleton of the pyrimidine ring and identify the methyl carbons attached to the nitrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical predictions and actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine Ring CH | 5.0 - 8.5 | 90 - 160 |
| Pyrimidine Ring C-N | N/A | 150 - 165 |
| N-CH₃ (single) | 2.8 - 3.2 | 25 - 35 |
| N-(CH₃)₂ (dimethyl) | 2.9 - 3.5 | 35 - 45 |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment
Mass spectrometry is used to determine the molecular weight of this compound and can provide insights into its structure through fragmentation analysis.
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight. Given the molecular formula C₇H₁₂N₄, the calculated molecular weight is approximately 152.20 g/mol .
Fragmentation Pattern: The fragmentation pattern would provide a fingerprint for the molecule, showing characteristic fragments resulting from the cleavage of bonds within the structure.
LC-MS: When coupled with liquid chromatography, LC-MS allows for the separation of the compound from any impurities prior to mass analysis, thus simultaneously assessing its purity and confirming its identity.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂N₄ | |
| Molecular Weight | 152.20 g/mol | |
| Exact Mass | 152.1062 g/mol |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Table 3: Expected Infrared Absorption Bands for this compound (Note: These are general ranges and specific values require experimental data.)
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amine | N-H Stretch | 3300 - 3500 |
| Alkyl | C-H Stretch | 2850 - 3000 |
| Aromatic/Heteroaromatic | C=C / C=N Stretch | 1450 - 1650 |
| Amine | N-H Bend | 1550 - 1650 |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a compound. For this compound, this analysis would measure the percentage of carbon, hydrogen, and nitrogen. The experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula, C₇H₁₂N₄.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 55.24% |
| Hydrogen | H | 1.008 | 7.95% |
| Nitrogen | N | 14.01 | 36.81% |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be crystallizable, single-crystal X-ray crystallography could be employed to determine its precise three-dimensional atomic structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The analysis would yield key crystallographic parameters, including the crystal system, space group, and unit cell dimensions. Currently, no published crystal structure for this specific compound is available.
Computational and Theoretical Investigations of N4,n4,n6 Trimethylpyrimidine 4,6 Diamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like N4,N4,N6-trimethylpyrimidine-4,6-diamine, these methods would provide insights into its stability, reactivity, and electronic characteristics.
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. A typical DFT study on this compound would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process would yield key data such as bond lengths, bond angles, and dihedral angles.
Subsequent calculations on the optimized geometry would provide electronic properties like the distribution of electron density, the dipole moment, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this molecule, one would expect the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino groups to be regions of negative potential, while the hydrogen atoms and areas around the methyl groups would exhibit a more positive potential.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Hypothetical Value |
|---|---|
| C4-N (dimethylamino) Bond Length | ~1.36 Å |
| C6-N (methylamino) Bond Length | ~1.35 Å |
| C4-N-C (dimethylamino) Bond Angle | ~118° |
Note: The data in this table is illustrative and not based on published experimental or computational results.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
From these orbital energies, various reactivity descriptors can be calculated. These "conceptual DFT" parameters, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. For this compound, the HOMO would likely be localized on the electron-rich pyrimidine ring and the nitrogen atoms of the amino groups, suggesting these are the primary sites for electron donation in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a relatively flexible molecule like this compound, MD simulations could be used to explore its conformational landscape. This would involve analyzing the rotation around the bonds connecting the methyl and dimethylamino groups to the pyrimidine ring.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of the compound, one could predict how they would pack in a solid state or interact in a solution. These simulations could reveal potential hydrogen bonding patterns and van der Waals interactions that govern the macroscopic properties of the substance.
Structure-Reactivity Relationship Studies through Computational Modeling
Computational modeling is a key component of structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. While no such studies specifically including this compound were found, this compound could theoretically be included in a larger dataset of pyrimidine derivatives to build a predictive model. The descriptors calculated from quantum chemical methods (e.g., HOMO/LUMO energies, dipole moment, atomic charges) would serve as inputs for these models.
In Silico Ligand Design and Virtual Screening Methodologies for Pyrimidine Derivatives
The pyrimidine scaffold is a common feature in many biologically active molecules and approved drugs. mdpi.com In silico techniques like ligand design and virtual screening are therefore frequently applied to libraries of pyrimidine derivatives to identify potential new drug candidates. researchgate.netbenthamdirect.com
In such a workflow, a library of compounds, which could include this compound, would be computationally docked into the active site of a biological target (e.g., a protein or enzyme). The docking software calculates a score based on how well the ligand fits into the binding site and the strength of its intermolecular interactions. This allows researchers to prioritize a smaller number of promising compounds for synthesis and experimental testing, saving time and resources. nih.goveurekaselect.com
Exploration of Specific Molecular Interactions and Functional Roles of N4,n4,n6 Trimethylpyrimidine 4,6 Diamine
Coordination Chemistry and Metal Complexation Potential as a Ligand
The N4,N4,N6-trimethylpyrimidine-4,6-diamine molecule possesses several potential coordination sites, making it an interesting ligand for metal complexation. The nitrogen atoms of the pyrimidine (B1678525) ring, with their lone pairs of electrons, are primary sites for binding to metal ions. Additionally, the exocyclic amino groups can also participate in coordination.
The coordination potential of pyrimidine derivatives is well-documented. The nitrogen atoms in the pyrimidine ring can act as monodentate or bidentate ligands, bridging metal centers to form coordination polymers or discrete polynuclear complexes. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of counter-ions.
While specific studies on the metal complexes of this compound are not extensively reported, the behavior of structurally similar pyrimidine compounds provides valuable insights. For instance, the presence of electron-donating amino groups on the pyrimidine ring enhances the electron density on the ring nitrogen atoms, thereby increasing their basicity and coordination ability. The trimethyl substitution on the amino groups can introduce steric hindrance, which may influence the geometry of the resulting metal complexes.
Supramolecular Assembly and Non-Covalent Interactions
The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. In the case of this compound, hydrogen bonding and π-stacking are expected to be the dominant forces in its supramolecular assembly.
Investigation of Hydrogen Bonding Networks
The this compound molecule contains both hydrogen bond donors (the N-H group of the N6-methylamino moiety) and acceptors (the ring nitrogen atoms and the exocyclic N4-dimethylamino group). This combination allows for the formation of extensive hydrogen bonding networks.
In the crystal structures of related aminopyrimidine derivatives, N-H···N and N-H···O hydrogen bonds are commonly observed interactions that dictate the packing of molecules. These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, and sheets. For instance, the formation of robust R2(2)(8) motifs, where two molecules are held together by a pair of N-H···N hydrogen bonds, is a common feature in the crystal structures of aminopyrimidines. nih.gov The presence of water molecules in the crystal lattice can also lead to water-mediated hydrogen bonding patterns. nih.gov
Analysis of π-Stacking and Other Non-Covalent Interactions
The aromatic nature of the pyrimidine ring in this compound facilitates π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent rings, play a crucial role in stabilizing the crystal structure. The stacking can occur in various geometries, including face-to-face and edge-to-face arrangements.
The extent and nature of π-π stacking can be influenced by the substituents on the pyrimidine ring. Electron-donating groups, such as the amino and methyl groups in this compound, can modulate the electron density of the aromatic ring and thereby affect the strength of the stacking interactions. In some pyrimidine derivatives, π-π stacking interactions have been shown to link molecules into chains or more complex three-dimensional networks. nih.govtandfonline.com
Enzyme-Ligand Interaction Studies and Mechanistic Insights
Substituted pyrimidines are a well-known class of compounds that exhibit a wide range of biological activities, often through their interaction with enzymes. The structural features of this compound make it a potential candidate for enzyme inhibition.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. Docking studies of various pyrimidine derivatives have revealed key interactions that contribute to their binding affinity. These studies often show that pyrimidine derivatives can fit into the active sites of enzymes, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govresearchgate.netnih.gov
Future Research Directions and Perspectives for N4,n4,n6 Trimethylpyrimidine 4,6 Diamine
Development of Green Chemistry Approaches for Synthesis
The synthesis of pyrimidine (B1678525) derivatives has historically involved methods that are not environmentally benign. A forward-thinking research approach for N4,N4,N6-trimethylpyrimidine-4,6-diamine should prioritize the development of green and sustainable synthetic routes. Such methodologies aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.netorientjchem.org
Future investigations could focus on adapting established green chemistry techniques to the synthesis of this specific molecule. This could involve exploring catalyst-free reactions, microwave-assisted organic synthesis (MAOS), and the use of greener solvents. researchgate.net A comparative analysis of these potential methods could identify the most efficient and environmentally friendly pathway.
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Principle | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, increased yields, and enhanced purity of the product. researchgate.net |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing chemical reactivity. | Improved reaction rates and yields under milder conditions. eurekaselect.com |
| Catalyst-Free Synthesis | Reactions proceed without a catalyst, often under solvent-free conditions or in green solvents like water. | Avoids the use of often toxic and expensive metal catalysts, simplifying purification. researchgate.net |
| Multicomponent Reactions | Three or more reactants combine in a single step to form the final product. | High atom economy, reduced waste, and operational simplicity. benthamdirect.comingentaconnect.com |
In-depth Mechanistic Studies of Challenging Pyrimidine Reactions
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing its production and predicting its chemical behavior. Future research should delve into the mechanistic details of its formation and subsequent transformations. For instance, detailed studies on the cyclization and condensation steps that form the pyrimidine ring can provide valuable insights. mdpi.com
Furthermore, exploring the reactivity of the amino and methyl substituents on the pyrimidine core will be essential. Mechanistic investigations into reactions such as C-N cross-coupling could reveal pathways to novel, more complex derivatives. gsu.edu Such studies would likely employ a combination of experimental techniques, including kinetic analysis and isotopic labeling, alongside computational modeling.
Integration with Advanced Spectroscopic and Imaging Techniques
Comprehensive characterization of this compound and its potential derivatives is fundamental. While standard techniques like NMR and IR spectroscopy are essential for structural elucidation, the application of more advanced spectroscopic methods could provide deeper insights. mdpi.comaip.org
Future work could involve the use of two-dimensional NMR techniques to unambiguously assign all proton and carbon signals and to understand through-space interactions. rsc.org In-depth analysis using Fourier Transform Infrared (FTIR) spectroscopy can help in understanding the vibrational modes of the pyrimidine ring and its substituents. aip.org Should the compound exhibit interesting photophysical properties, time-resolved spectroscopic techniques could be employed to study its excited-state dynamics. uci.edu
Exploration of Novel Supramolecular Architectures
The pyrimidine scaffold is a well-known building block in supramolecular chemistry due to its hydrogen bonding capabilities and potential for π-π stacking interactions. tandfonline.com The specific arrangement of methyl and amino groups in this compound presents an interesting case for the study of self-assembly and molecular recognition.
High-Throughput Computational Screening for Related Structures
Computational chemistry offers powerful tools for predicting the properties and potential applications of novel compounds. jchemrev.comjchemrev.com High-throughput computational screening could be employed to create a virtual library of derivatives of this compound and to evaluate their potential for various applications, such as in medicinal chemistry or materials science. nih.govnih.gov
By systematically modifying the substituents on the pyrimidine ring in silico, it would be possible to predict how these changes affect properties like binding affinity to biological targets or electronic properties relevant to materials science. nih.gov This computational-first approach can help to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process and reducing experimental costs. jchemrev.comjchemrev.com
Q & A
Basic: What are the standard synthetic routes for N4,N4,N6-trimethylpyrimidine-4,6-diamine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the pyrimidine core, followed by sequential alkylation or amination. Key steps include:
- Core Formation: Condensation of β-dicarbonyl compounds with urea or thiourea under acidic/basic conditions to form the pyrimidine ring .
- Substituent Introduction: Selective methylation at N4 and N6 positions using methylating agents (e.g., methyl iodide) in solvents like DMSO or acetonitrile, with potassium carbonate as a base to enhance reactivity .
- Optimization: Reaction conditions (temperature, solvent polarity, and catalyst loading) are adjusted to maximize yield and purity. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining >80% yield .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HPLC: Used to monitor reaction progress and purity (>95% purity threshold for biological assays) .
- NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns and stereochemistry (e.g., distinguishing N4 vs. N6 methylation) .
- X-ray Crystallography: Resolves 3D structure and hydrogen-bonding networks, critical for understanding binding interactions (e.g., crystal monoclinic P21/c, β = 109.02°) .
Basic: What initial biological screening approaches are used to assess its activity?
Methodological Answer:
- Kinase Inhibition Assays: Test inhibition of kinases (e.g., EGFR, CDKs) using fluorescence polarization or ADP-Glo™ assays. IC50 values <1 μM indicate high potency .
- QSAR Modeling: Predicts activity based on substituent electronic/hydrophobic properties. For example, fluorophenyl groups enhance kinase binding via π-π stacking .
Advanced: How can microwave-assisted synthesis improve yield and scalability?
Methodological Answer:
Microwave irradiation accelerates reaction kinetics by enabling uniform heating. For instance:
- Reduced Time: A 30-minute microwave reaction achieves comparable yield to 24-hour conventional heating .
- Scalability: Continuous flow systems coupled with microwave reactors enable gram-scale synthesis with <5% variability in purity .
Advanced: How can researchers resolve contradictions in kinase inhibition data across studies?
Methodological Answer:
Conflicting data often arise from assay variables:
- Assay Conditions: Adjust ATP concentrations (e.g., 10 μM vs. 1 mM) to mimic physiological levels .
- Cell Line Variability: Use isogenic cell lines to control for genetic background effects .
- Compound Stability: Pre-test compound integrity in assay buffers via LC-MS to rule out degradation artifacts .
Advanced: What structural modifications enhance aqueous solubility without compromising kinase affinity?
Methodological Answer:
- Polar Substituents: Introduce hydroxyl or morpholine groups at peripheral positions (e.g., N6-ethoxypropyl increases solubility by 3-fold) .
- Prodrug Strategies: Temporarily mask hydrophobic groups with phosphate esters, which hydrolyze in vivo .
Advanced: How to apply QSAR models for predicting activity against untested kinases?
Methodological Answer:
- Descriptor Selection: Use topological polar surface area (TPSA) and LogP to model membrane permeability .
- Validation: Cross-validate models with leave-one-out (LOO) methods; R² >0.7 indicates reliability .
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Byproduct Control: Optimize stoichiometry (e.g., 1.2:1 methylating agent:substrate ratio) to minimize di- or tri-methylated impurities .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Methodological: How to design experiments to assess target selectivity across kinase families?
Methodological Answer:
- Kinome-Wide Profiling: Use panels like Eurofins KinaseProfiler™ to test inhibition of 100+ kinases at 1 μM .
- Structural Analysis: Overlay compound-bound kinase crystal structures (e.g., PDB entries) to identify selectivity-determining residues .
Methodological: What are best practices for stability testing under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
